molecular formula C10H11F2NO B6273412 rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans CAS No. 2307777-96-2

rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans

Cat. No.: B6273412
CAS No.: 2307777-96-2
M. Wt: 199.2
InChI Key:
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Description

“rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans” is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a difluorophenyl group attached to an oxolane ring, which is further substituted with an amine group. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans” typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions where a difluorophenyl halide reacts with the oxolane precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the difluorophenyl group to other functional groups or reduce the oxolane ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.

Biology and Medicine

    Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Agriculture: Could be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The difluorophenyl group could enhance binding affinity and specificity, while the oxolane ring and amine group may contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine: The non-racemic form of the compound.

    2-(3,4-difluorophenyl)oxolane: Lacks the amine group.

    2-(3,4-difluorophenyl)amine: Lacks the oxolane ring.

Uniqueness

“rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans” is unique due to its combination of a difluorophenyl group, oxolane ring, and amine group, along with its chiral nature. This combination of features can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2307777-96-2

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

Purity

0

Origin of Product

United States

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